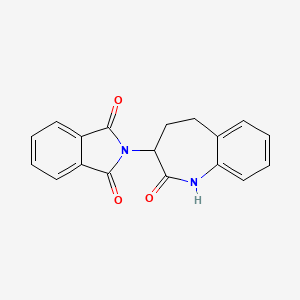

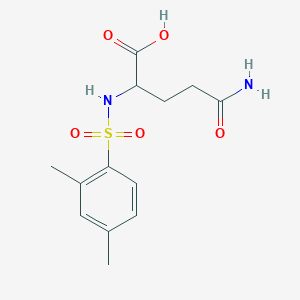

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline class of compounds. It has been the subject of scientific research due to its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Catalysis

Solvent-Free Synthesis : A study demonstrated the synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, using carbon dioxide and a catalytic amount of DBU or DBN under solvent-free conditions, showcasing an eco-friendly and efficient synthesis method (Mizuno et al., 2007).

Cesium Carbonate Catalysis : Another study developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using cesium carbonate as a catalyst, offering a new avenue for the creation of these compounds (Patil et al., 2008).

Chemical Fixation and Green Chemistry

Carbon Dioxide Mediated Synthesis : Research has explored novel, scalable, and efficient methods for synthesizing quinazoline-2,4(1H,3H)-diones by utilizing carbon dioxide, highlighting its potential in green chemistry applications (Rasal & Yadav, 2016).

Green Synthesis Perspectives : The chemical fixation of CO2 to 2-aminobenzonitriles, a process integral to producing quinazoline-2,4(1H,3H)-dione derivatives, is gaining attention for its environmentally friendly and sustainable chemistry approaches (Vessally et al., 2017).

Heterocyclic Compounds and Pharmaceutical Intermediates

Key Pharmaceutical Intermediates : Quinazoline-2,4(1H,3H)-diones, including compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, are key intermediates in the synthesis of various drugs, demonstrating their significance in pharmaceutical research (Patil et al., 2009).

Chemical Fixation and Pharmaceutical Synthesis : The efficient synthesis of these compounds through chemical fixation processes underlines their importance as pharmaceutical intermediates and showcases innovative production methods (Kimura et al., 2012).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6/c1-31-20-11-10-16(13-21(20)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-17(12-15)26(29)30/h3-13H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTITJWLWFLUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)

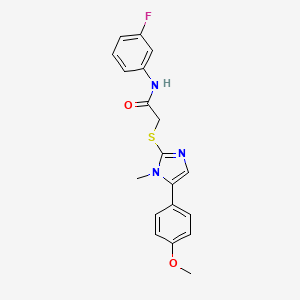

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)

![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)